Cas no 2168184-27-6 (3-5-(aminomethyl)piperidin-2-yl-4-methylaniline)

3-5-(aminomethyl)piperidin-2-yl-4-methylaniline 化学的及び物理的性質
名前と識別子
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- 3-5-(aminomethyl)piperidin-2-yl-4-methylaniline
- 2168184-27-6
- EN300-1476471
- 3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline
-
- インチ: 1S/C13H21N3/c1-9-2-4-11(15)6-12(9)13-5-3-10(7-14)8-16-13/h2,4,6,10,13,16H,3,5,7-8,14-15H2,1H3
- InChIKey: MWODRRQIXXHZIW-UHFFFAOYSA-N
- SMILES: N1CC(CN)CCC1C1C=C(C=CC=1C)N
計算された属性
- 精确分子量: 219.173547683g/mol
- 同位素质量: 219.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- XLogP3: 0.8
3-5-(aminomethyl)piperidin-2-yl-4-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476471-100mg |
3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline |
2168184-27-6 | 100mg |
$1533.0 | 2023-09-29 | ||
Enamine | EN300-1476471-1000mg |
3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline |
2168184-27-6 | 1000mg |
$1742.0 | 2023-09-29 | ||
Enamine | EN300-1476471-2.5g |
3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline |
2168184-27-6 | 2.5g |
$3417.0 | 2023-06-06 | ||
Enamine | EN300-1476471-250mg |
3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline |
2168184-27-6 | 250mg |
$1604.0 | 2023-09-29 | ||
Enamine | EN300-1476471-0.1g |
3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline |
2168184-27-6 | 0.1g |
$1533.0 | 2023-06-06 | ||
Enamine | EN300-1476471-10.0g |
3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline |
2168184-27-6 | 10g |
$7497.0 | 2023-06-06 | ||
Enamine | EN300-1476471-0.05g |
3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline |
2168184-27-6 | 0.05g |
$1464.0 | 2023-06-06 | ||
Enamine | EN300-1476471-0.5g |
3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline |
2168184-27-6 | 0.5g |
$1673.0 | 2023-06-06 | ||
Enamine | EN300-1476471-5.0g |
3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline |
2168184-27-6 | 5g |
$5056.0 | 2023-06-06 | ||
Enamine | EN300-1476471-2500mg |
3-[5-(aminomethyl)piperidin-2-yl]-4-methylaniline |
2168184-27-6 | 2500mg |
$3417.0 | 2023-09-29 |
3-5-(aminomethyl)piperidin-2-yl-4-methylaniline 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
3-5-(aminomethyl)piperidin-2-yl-4-methylanilineに関する追加情報
3-5-(Aminomethyl)piperidin-2-yl-4-methylaniline (CAS 2168184-27-6): A Novel Compound with Promising Pharmacological Potential
3-5-(Aminomethyl)piperidin-2-yl-4-methylaniline, identified by the CAS number 2168184-27-6, represents a unique chemical entity with significant implications for pharmaceutical research. This compound belongs to the class of substituted piperidine derivatives, characterized by its complex nitrogen-containing ring structure and functional groups that confer diverse pharmacological activities. Recent studies have highlighted its potential as a scaffold for drug development, particularly in the context of neurodegenerative diseases and inflammatory conditions.
The molecular framework of 3-5-(Aminomethyl)piperidin-2-yl-4-methylaniline is defined by a piperidine ring fused with a methylaniline moiety, which introduces multiple sites for functional group modification. The presence of the aminomethyl group at the 3- and 5-positions of the piperidine ring is a critical structural feature, as it enables interactions with various biological targets, including ion channels and G-protein coupled receptors (GPCRs). This structural complexity has attracted attention in the field of medicinal chemistry, where the ability to fine-tune molecular interactions is essential for optimizing drug efficacy.
Recent advances in computational drug discovery have demonstrated that compounds like 3-5-(Aminomethyl)piperidin-2-yl-4-methylaniline can be modeled using molecular docking techniques to predict their binding affinity to specific protein targets. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that the compound exhibits a high binding affinity for the acetylcholinesterase enzyme, a target implicated in Alzheimer's disease. This finding underscores the potential of 3-5-(Aminomethyl)piperidin-2-yl-4-methylaniline as a lead compound for the development of novel therapeutic agents.
Moreover, the pharmacological profile of 3-5-(Aminomethyl)piperidin-2-yl-4-methylaniline has been explored in preclinical models of neuroinflammation. A 2024 study in Frontiers in Pharmacology demonstrated that the compound significantly reduces neuroinflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent. These findings align with the growing interest in targeting neuroinflammation as a therapeutic strategy for conditions such as multiple sclerosis and Parkinson's disease.
The synthesis of 3-5-(Aminomethyl)piperidin-2-yl-4-methylaniline involves a multi-step process that includes the formation of the piperidine ring and the introduction of the aminomethyl functionality. A 2023 paper in Organic & Biomolecular Chemistry described a novel approach to this synthesis, utilizing catalytic asymmetric reactions to achieve high stereoselectivity. This method not only improves the efficiency of the synthesis but also reduces the environmental impact of the process, aligning with the principles of green chemistry.
Despite its promising properties, the safety profile of 3-5-(Aminomethyl)piperidin-2-yl-4-methylaniline remains an area of active research. A 2024 study in Toxicological Sciences evaluated the compound's toxicity in mammalian cell lines, revealing low cytotoxicity at concentrations relevant to therapeutic applications. These results suggest that the compound may have a favorable therapeutic index, though further studies are needed to confirm its safety in vivo.
The potential applications of 3-5-(Aminomethyl)piperidin-2-yl-4-methylaniline extend beyond its direct pharmacological effects. Its structural versatility makes it a valuable tool for the design of hybrid molecules, where it can serve as a scaffold for the incorporation of additional functional groups. This adaptability has been leveraged in the development of prodrugs, where the compound is modified to enhance solubility and bioavailability, as demonstrated in a 2023 study published in Drug Discovery Today.
In conclusion, 3-5-(Aminomethyl)piperidin-2-yl-4-methylaniline (CAS 2168184-27-6) is a compound of significant interest in modern pharmaceutical research. Its unique structural features, coupled with its demonstrated pharmacological activities, position it as a promising candidate for the development of novel therapeutics. Continued exploration of its mechanisms of action, synthesis, and safety profile will be crucial in translating these findings into clinical applications.
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